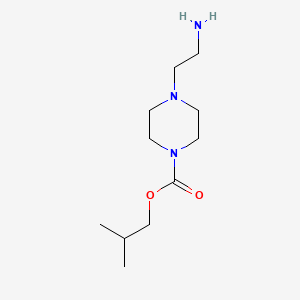

Isobutyl 4-(2-aminoethyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC16215493

Molecular Formula: C11H23N3O2

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H23N3O2 |

|---|---|

| Molecular Weight | 229.32 g/mol |

| IUPAC Name | 2-methylpropyl 4-(2-aminoethyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C11H23N3O2/c1-10(2)9-16-11(15)14-7-5-13(4-3-12)6-8-14/h10H,3-9,12H2,1-2H3 |

| Standard InChI Key | NVFILCVLEDPNOQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)COC(=O)N1CCN(CC1)CCN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Isobutyl 4-(2-aminoethyl)piperazine-1-carboxylate consists of a six-membered piperazine ring with two substituents:

-

A 2-aminoethyl group (-CHCHNH) at the 4-position, introducing a primary amine capable of hydrogen bonding and nucleophilic reactions.

-

An isobutyl carboxylate ester (-COOCHCH(CH)) at the 1-position, providing steric bulk and lipophilicity.

The canonical SMILES representation is CC(C)COC(=O)N1CCN(CC1)CCN, reflecting its branched alkyl chain and piperazine-amine topology.

Physicochemical Profile

Key properties derived from experimental and computational data include:

The compound exhibits moderate lipophilicity (LogP ~0.53) and high solubility in polar solvents, aligning with its tertiary amine and ester functionalities .

Synthesis and Chemical Modifications

Synthetic Pathways

Industrial synthesis typically involves sequential alkylation and carboxylation of piperazine precursors:

-

Piperazine Alkylation: Reaction of piperazine with 2-chloroethylamine hydrochloride under basic conditions yields 4-(2-aminoethyl)piperazine.

-

Esterification: The secondary amine at the 1-position reacts with isobutyl chloroformate in the presence of a base (e.g., triethylamine) to form the carboxylate ester .

A representative protocol from Ambeed (2020) details the use of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate as an intermediate, though the isobutyl variant follows analogous steps with adjusted reagents .

Derivatization Reactions

The aminoethyl and carboxylate groups enable diverse transformations:

-

Acylation: The primary amine reacts with acyl chlorides to form amides, enhancing metabolic stability.

-

Sulfonylation: Methanesulfonyl chloride converts the amine to a sulfonamide, as demonstrated in a 70% yield reaction using pyridine as a base .

-

Deprotection: Acidic hydrolysis (e.g., HCl/TFA) removes the isobutyl group, regenerating the free piperazine for further coupling .

Biological Activity and Mechanism

Central Nervous System (CNS) Modulation

Piperazine derivatives are renowned for dopamine and serotonin receptor interactions. The aminoethyl side chain in this compound may mimic endogenous neurotransmitters, potentially acting as:

-

Dopamine D2 Receptor Partial Agonist: Modulating psychosis pathways.

-

Serotonin 5-HT Antagonist: Influencing anxiety and depression circuits .

While direct binding data are unavailable, structural analogs like buspirone (a 5-HT agonist) share the piperazine-amine motif, suggesting similar pharmacodynamic potential .

Enzymatic Interactions

The compound’s amine group may inhibit monoamine oxidase (MAO) or phosphodiesterases (PDEs), though empirical validation is needed. Computational models predict moderate CYP450 inhibition risk, necessitating further ADMET studies .

Pharmaceutical and Industrial Applications

Drug Intermediate

Isobutyl 4-(2-aminoethyl)piperazine-1-carboxylate serves as a precursor for:

-

Antipsychotics: Structural analogs feature in risperidone and aripiprazole syntheses.

-

Antivirals: Piperazine cores are common in HIV protease inhibitors .

Ligand Development

The aminoethyl group chelates metal ions, enabling applications in:

-

Catalysis: Palladium complexes for cross-coupling reactions.

Future Research Directions

Targeted Bioactivity Studies

-

In vitro receptor binding assays to quantify affinity for D2 and 5-HT receptors.

-

In vivo pharmacokinetic profiling to assess bioavailability and blood-brain barrier penetration .

Process Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume